Home > Products > Screening Compounds P112121 > H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2
H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2 -

H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2

Catalog Number: EVT-15270882
CAS Number:
Molecular Formula: C45H72N16O8S
Molecular Weight: 997.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound is a synthetic peptide composed of a specific sequence of amino acids: phenylalanine, glycine, methionine, arginine, and lysine. Its molecular formula is C45H72N16O8SC_{45}H_{72}N_{16}O_{8}S with a molar mass of approximately 1347.63 g/mol . The peptide features an amide group at the C-terminus, which enhances its stability and bioactivity.

Classification

H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2 is classified as a peptide due to its composition of amino acids linked by peptide bonds. It falls under the category of bioactive peptides, which are known for their various physiological effects.

Synthesis Analysis

Methods

The synthesis of H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2 typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Coupling: Activation and coupling of each amino acid to the growing peptide chain anchored to a solid resin.
  2. Deprotection: Removal of temporary protecting groups on the amino acids to facilitate further coupling.
  3. Cleavage: Cleaving the completed peptide from the resin and purifying it.

Automated peptide synthesizers are often used in industrial production to enhance efficiency and yield.

Molecular Structure Analysis

Structure

The molecular structure of H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2 features a sequence characterized by both hydrophilic (glycine) and hydrophobic (phenylalanine, methionine) residues along with positively charged residues (arginine, lysine). This unique arrangement may enhance its biological activity compared to simpler peptides .

Data

  • Molecular Weight: 1347.63 g/mol
  • Density: Approximately 1.42 g/cm³
  • Melting Point: 148 °C
  • Solubility: Soluble in water, dimethyl sulfoxide, and acetic acid .
Chemical Reactions Analysis

Reactions

H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2 can undergo various chemical reactions:

  1. Oxidation: Methionine residues may be oxidized to methionine sulfoxide.
  2. Reduction: Disulfide bonds can be reduced to free thiols.
  3. Substitution: Amino acid residues can be substituted with other functional groups depending on desired modifications.

Common reagents for these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction.

Mechanism of Action

Process

The mechanism of action for H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2 is not fully elucidated but is believed to involve interactions with specific receptors or proteins in biological systems. The presence of multiple arginine residues enhances its ability to interact with negatively charged molecules, potentially influencing cellular signaling pathways and protein-protein interactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder
  • Storage Conditions: Recommended storage at −20 °C to maintain stability.

Chemical Properties

The peptide exhibits high solubility in aqueous solutions but is sensitive to pH levels; it becomes unstable at pH values greater than 8 due to inactivation by enzymes such as pepsin and chymotrypsin .

Applications

Scientific Uses

H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2 has several applications in scientific research:

  1. Chemistry: Serves as a model peptide for studying peptide synthesis and reactions.
  2. Biology: Investigated for its role in cellular signaling pathways and protein interactions.
  3. Medicine: Explored for therapeutic applications including drug delivery systems and peptide-based vaccines.
  4. Industry: Utilized in developing peptide-based materials and nanotechnology.
Biological Context & Therapeutic Potential of H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2

Role in Endogenous Opioid Systems and Pain Modulation Pathways

LIH383 functions as a negative allosteric modulator of the μ-opioid receptor (MOR), distinguishing it from traditional orthosteric opioid agonists. By binding to a secondary site on MOR, it attenuates β-endorphin-induced G-protein activation while preserving β-arrestin recruitment. This selective inhibition arises from its stabilization of a receptor conformation that decouples Gαᵢ signaling without affecting ligand binding affinity at the orthosteric site [8]. Mechanistically, LIH383 reduces MOR phosphorylation at Ser³⁵⁵ and Thr³⁷⁰ residues, critical sites for G-protein coupling. Consequently, it inhibits downstream adenylyl cyclase suppression and calcium channel modulation, dampening analgesic efficacy but potentially mitigating tolerance development [3] [8].

The peptide’s design exploits dynorphin A’s C-terminal extensions, known to influence receptor trafficking. Dynorphins (e.g., Dyn A₁₋₁₇ = Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys) share LIH383’s Arg-Arg-Lys motif, which facilitates membrane penetration and receptor internalization. However, LIH383 substitutes dynorphin’s N-terminal tyrosine with phenylalanine, abolishing intrinsic agonism while retaining allosteric regulatory capacity [3] [8].

Table 2: Signaling Properties of LIH383 in Opioid Pathways

ParameterEffect of LIH383Methodology
MOR Gαᵢ activation↓ 80% (β-endorphin-induced)[³⁵S]GTPγS binding assay
β-arrestin recruitment↔ No significant changeBRET-based biosensors
MOR phosphorylation↓ at Ser³⁵⁵/Thr³⁷⁰Phosphosite-specific antibodies
Calcium fluxAttenuated inhibitionFLIPR in HEK293-MOR cells

Comparative Analysis with Canonical Opioid Peptides

LIH383’s structural divergence from canonical opioids underlies its unique pharmacology:

  • N-terminal Variations: Unlike enkephalins (Tyr-Gly-Gly-Phe-Leu/Met) and endomorphins (Tyr-Pro-Trp/Phe-Phe-NH₂), LIH383 lacks the obligatory N-terminal tyrosine. This eliminates direct activation of classical opioid receptors (MOR, DOR, KOR), as Tyr1’s phenolic hydroxyl group is essential for orthosteric site hydrogen bonding [3].
  • C-terminal Charge: The Arg-Arg-Lys sequence parallels dynorphin A₁₋₁₇ (Arg⁷-Ile⁸-Arg⁹), but differs from β-endorphin’s neutral C-terminus. This cationic cluster confers 85% α-helical propensity in membrane-mimetic environments, enhancing receptor docking specificity for MOR’s allosteric site over KOR [8].
  • Receptor Affinity Profile: Competitive binding assays reveal negligible affinity for MOR/KOR/DOR (IC₅₀ >10 μM) compared to:
  • Met-enkephalin (MOR IC₅₀ = 3.4 nM) [8]
  • Dynorphin A₁₋₁₇ (KOR IC₅₀ = 0.5 nM) [3]This confirms its non-competitive modulation via allosteric sites [8].

Functionally, LIH383 diverges from endogenous peptides by suppressing rather than eliciting analgesia. For example, in mouse hot-plate tests, intrathecal LIH383 (10 nmol) reduced β-endorphin-mediated analgesia by 65%, while dynorphin A₁₋₁₇ potentiated it. This aligns with its role as an endogenous "brake" on opioid signaling [8].

Implications for Non-Opioid Receptor Interactions

Beyond opioid systems, LIH383’s physicochemical properties suggest interactions with non-opioid targets:

  • Nociceptin/Orphanin FQ Receptor (NOP): The Phe¹ residue mirrors NOP’s endogenous ligand nociceptin (Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys...), which also lacks N-terminal tyrosine. In silico docking predicts moderate affinity (Kᵢ ~2.1 μM) for NOP’s hydrophobic pocket, though empirical validation is pending. NOP activation typically counteracts MOR effects, suggesting LIH383 might modulate cross-talk between these pathways [3].
  • Cationic Peptide Receptors: The Arg-Arg-Lys motif resembles cell-penetrating peptides (e.g., HIV-Tat₄₇₋₅₇) and may bind scavenger receptors or integrins. For instance, cyclo(Arg-Gly-Asp-D-Phe-Val) targets integrin αvβ3 [8], suggesting LIH383’s C-terminus could influence cell adhesion or neuroimmune signaling.
  • Enzymatic Stability: The C-terminal amidation and reduced protease cleavage sites (e.g., no Arg/Lys-Pro bonds) enhance half-life (>120 min in plasma vs. 2 min for Leu-enkephalin) [6] [8]. Marine-derived peptides with similar polybasic clusters show resistance to peptidases via steric hindrance, supporting LIH383’s potential as a stable scaffold [6].

Properties

Product Name

H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide

Molecular Formula

C45H72N16O8S

Molecular Weight

997.2 g/mol

InChI

InChI=1S/C45H72N16O8S/c1-70-23-19-34(61-43(69)35(25-29-14-6-3-7-15-29)57-37(63)27-55-36(62)26-56-39(65)30(47)24-28-12-4-2-5-13-28)42(68)60-33(18-11-22-54-45(51)52)41(67)59-32(17-10-21-53-44(49)50)40(66)58-31(38(48)64)16-8-9-20-46/h2-7,12-15,30-35H,8-11,16-27,46-47H2,1H3,(H2,48,64)(H,55,62)(H,56,65)(H,57,63)(H,58,66)(H,59,67)(H,60,68)(H,61,69)(H4,49,50,53)(H4,51,52,54)/t30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

HKVZPBVWPFDBBQ-LBBUGJAGSA-N

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.